[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid
Overview
Description
[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid: is an organic compound belonging to the family of boronic acids. It is characterized by its molecular formula C9H15BN2O4S and a molecular weight of 258.11 g/mol
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which the boronic acid participates, is a key step in various synthetic pathways . It allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogenated solvents and catalysts like copper or palladium complexes.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties make it a versatile intermediate in various manufacturing processes.
Comparison with Similar Compounds
- [4-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid
- [5-(Methylsulfamoyl)pyridin-3-yl]boronic acid
- [5-(Ethylsulfamoyl)pyridin-3-yl]boronic acid
Comparison: Compared to these similar compounds, [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly useful in applications where selective binding and inhibition are required.
Properties
IUPAC Name |
[5-(tert-butylsulfamoyl)pyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4S/c1-9(2,3)12-17(15,16)8-4-7(10(13)14)5-11-6-8/h4-6,12-14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXPLHQBIOVPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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